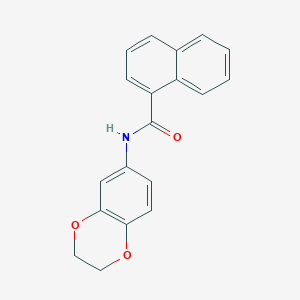

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide, also known as DNAN, is a synthetic compound that has been of great interest to researchers due to its unique properties and potential applications in various fields. DNAN is a member of the nitroaromatic compounds family, which is known for its high energy content and explosive properties. However, DNAN is different from other nitroaromatic compounds in that it has a lower sensitivity to impact and friction, making it a safer and more stable alternative for use in military and civilian applications.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide is not fully understood, but it is believed to involve the release of energy through the decomposition of the nitro group. The decomposition of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide results in the formation of various gases, such as nitrogen, carbon dioxide, and water vapor, which generate a high-pressure pulse that can be used to propel rockets or detonate explosives.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide, but some studies have suggested that it may have toxic effects on the liver and kidneys. However, more research is needed to fully understand the potential health risks associated with exposure to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide in lab experiments is its low sensitivity to impact and friction, which makes it safer to handle and transport compared to other energetic materials. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide has good thermal stability, which makes it suitable for use in high-temperature environments. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide is relatively expensive to produce and its synthesis requires specialized equipment and expertise.

Zukünftige Richtungen

There are several areas of research that could benefit from further investigation into the properties and potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide. Some possible future directions include:

1. Developing new synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide that are more cost-effective and scalable.

2. Studying the environmental impact of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide and its potential for use in green technologies.

3. Investigating the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide in biomedical applications, such as drug delivery systems or imaging agents.

4. Exploring the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide in energy storage devices, such as batteries or capacitors.

5. Developing new formulations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide for use in specific applications, such as rocket propulsion or explosives.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide is a promising energetic material that has unique properties and potential applications in various fields. Further research is needed to fully understand its properties and potential risks, but its low sensitivity and good thermal stability make it a promising alternative to other energetic materials.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-naphthylamine in the presence of a base to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide as a white solid with a melting point of 198-200°C.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-naphthamide has been extensively studied for its potential use as an energetic material in various applications, including rocket propellants, explosives, and pyrotechnics. Its unique properties, such as its high energy content, low sensitivity, and good thermal stability, make it a promising alternative to other energetic materials that are currently in use.

Eigenschaften

Molekularformel |

C19H15NO3 |

|---|---|

Molekulargewicht |

305.3 g/mol |

IUPAC-Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C19H15NO3/c21-19(16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-9-17-18(12-14)23-11-10-22-17/h1-9,12H,10-11H2,(H,20,21) |

InChI-Schlüssel |

LTMGRWDAYSYZJF-UHFFFAOYSA-N |

SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Kanonische SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)

![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)

![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)

![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)